1,2-bis(chloromethyl)cyclopropane, Mixture of diastereomers
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Overview
Description
1,2-bis(chloromethyl)cyclopropane, mixture of diastereomers, is an organic compound with the molecular formula C5H8Cl2. It consists of a cyclopropane ring substituted with two chloromethyl groups at the 1 and 2 positions. This compound exists as a mixture of diastereomers due to the presence of two chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(chloromethyl)cyclopropane can be synthesized through a phase-transfer dibromocyclopropanation reaction. The process involves the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of pinacol and dibenzo-18-crown-6 as catalysts. The reaction is carried out under vigorous stirring with an aqueous sodium hydroxide solution at a controlled temperature .
Industrial Production Methods
The industrial production of 1,2-bis(chloromethyl)cyclopropane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through recrystallization and distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(chloromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Products include substituted cyclopropanes with various functional groups.
Oxidation: Products include cyclopropane carboxylic acids or alcohols.
Reduction: Products include cyclopropane derivatives with reduced chloromethyl groups.
Scientific Research Applications
1,2-bis(chloromethyl)cyclopropane is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-bis(chloromethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of reactive chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,2-bis(chloromethyl)cyclopropane can be compared with other similar compounds such as:
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane: Similar in structure but with bromine atoms instead of chlorine.
1,2-dibromocyclopropane: Lacks the chloromethyl groups but has bromine atoms at the 1 and 2 positions.
Cyclopropane derivatives: Various derivatives with different substituents on the cyclopropane ring.
The uniqueness of 1,2-bis(chloromethyl)cyclopropane lies in its specific reactivity due to the presence of both chloromethyl groups and the strained cyclopropane ring .
Properties
CAS No. |
89416-28-4 |
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Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,2-bis(chloromethyl)cyclopropane |
InChI |
InChI=1S/C5H8Cl2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2 |
InChI Key |
WKZXYVDQUNSAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CCl)CCl |
Purity |
95 |
Origin of Product |
United States |
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